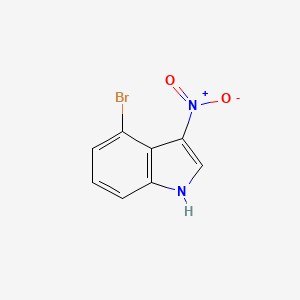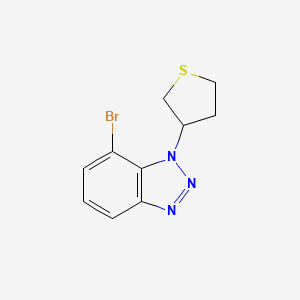
7-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole is a synthetic organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and materials science. The presence of a bromine atom and a thiolane ring in its structure suggests potential unique reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole typically involves the following steps:
Formation of the Benzotriazole Core: This can be achieved by reacting an appropriate aniline derivative with sodium nitrite and a suitable acid to form the benzotriazole ring.
Thiolane Ring Introduction: The thiolane ring can be introduced via nucleophilic substitution reactions using thiolane derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiolane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom or the benzotriazole ring, potentially leading to debromination or hydrogenation products.
Substitution: The bromine atom can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolane ring may yield sulfoxides, while nucleophilic substitution of the bromine atom can produce a variety of substituted benzotriazoles.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Potential use as a probe or inhibitor in biochemical studies, given the reactivity of the benzotriazole ring.
Medicine: Exploration as a potential therapeutic agent, particularly in the context of its unique structural features.
Industry: Use in the development of materials with specific properties, such as corrosion inhibitors or UV stabilizers.
Mécanisme D'action
The mechanism of action of 7-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole would depend on its specific application. Generally, benzotriazoles can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and covalent modifications. The presence of the bromine atom and thiolane ring may enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-1,2,3-benzotriazole: The parent compound without the bromine and thiolane substituents.
5-bromo-1H-1,2,3-benzotriazole: A similar compound with bromine at a different position.
1-(thiolan-3-yl)-1H-1,2,3-benzotriazole: A similar compound without the bromine atom.
Uniqueness
7-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole is unique due to the combined presence of the bromine atom and the thiolane ring, which may confer distinct reactivity and binding properties compared to other benzotriazole derivatives.
Propriétés
Formule moléculaire |
C10H10BrN3S |
|---|---|
Poids moléculaire |
284.18 g/mol |
Nom IUPAC |
7-bromo-1-(thiolan-3-yl)benzotriazole |
InChI |
InChI=1S/C10H10BrN3S/c11-8-2-1-3-9-10(8)14(13-12-9)7-4-5-15-6-7/h1-3,7H,4-6H2 |
Clé InChI |
UTHOSUPNPJCWHL-UHFFFAOYSA-N |
SMILES canonique |
C1CSCC1N2C3=C(C=CC=C3Br)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13559305.png)
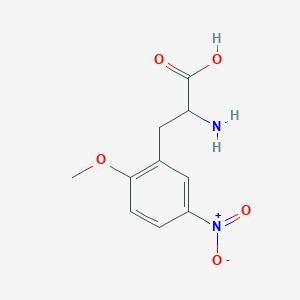
![6-Chloro-8-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13559321.png)

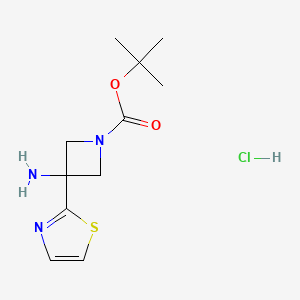

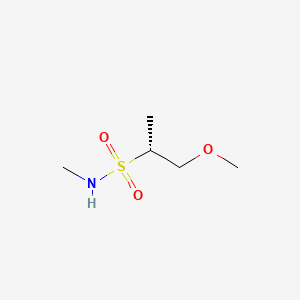
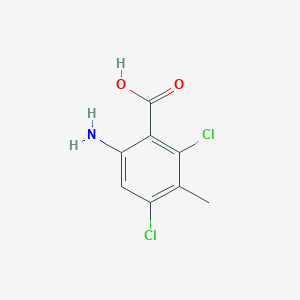
![Methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B13559358.png)
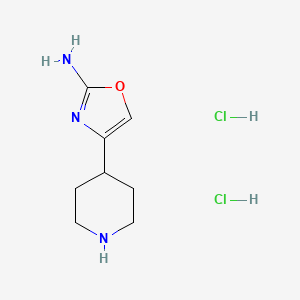
![2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrobromide](/img/structure/B13559373.png)
